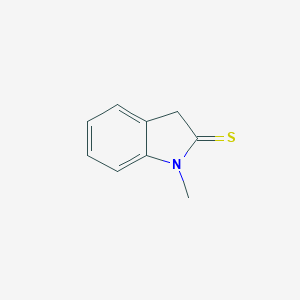

2-Indolinethione, 1-methyl-

Description

BenchChem offers high-quality 2-Indolinethione, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Indolinethione, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3H-indole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSPZRWQIJCQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159767 | |

| Record name | 2-Indolinethione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13637-38-2 | |

| Record name | 1,3-Dihydro-1-methyl-2H-indole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Indolinethione, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Indolinethione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-Indolinethione

This guide provides a comprehensive overview of the physicochemical properties of 1-methyl-2-indolinethione, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and outlines the established experimental workflows for its complete characterization. This approach serves as a robust framework for researchers and drug development professionals initiating work with this compound.

Molecular Structure and Core Properties

1-Methyl-2-indolinethione, with the chemical formula C₉H₉NS, is an N-methylated derivative of 2-indolinethione. The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered pyrrolidine ring, which is substituted with a methyl group on the nitrogen atom and a thione group at the 2-position.

The introduction of the methyl group on the nitrogen atom is expected to influence its physical and chemical properties compared to the parent compound, 2-indolinethione. For instance, the N-methylation will likely alter its melting point, solubility profile, and reactivity by eliminating the N-H proton and introducing steric and electronic effects.

Below is a table summarizing the fundamental molecular properties of 1-methyl-2-indolinethione and its parent compound for comparison.

| Property | 1-Methyl-2-indolinethione (Predicted/Calculated) | 2-Indolinethione (Experimental) |

| Molecular Formula | C₉H₉NS | C₈H₇NS[1][2] |

| Molecular Weight | 163.24 g/mol | 149.21 g/mol [1][2] |

| Appearance | Predicted to be a pale yellow to white solid | White solid[1] |

| Melting Point | Predicted to be in the range of 50-70 °C | 44–45 °C[1] |

| Solubility | Predicted to be soluble in organic solvents like chloroform, dichloromethane, and acetone. | Data not widely available. |

Proposed Synthesis and Characterization Workflow

A logical and efficient workflow for the synthesis and comprehensive characterization of 1-methyl-2-indolinethione is crucial for any research endeavor. The following diagram illustrates a proposed pathway, starting from the commercially available 1-methyl-2-indolinone.

Caption: Proposed workflow for the synthesis and characterization of 1-methyl-2-indolinethione.

Synthesis Protocol: Thionation of 1-Methyl-2-indolinone

This protocol is based on established methods for the thionation of lactams.

Materials:

-

1-Methyl-2-indolinone

-

Lawesson's Reagent [2,6-bis(p-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-2-indolinone (1 equivalent) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure 1-methyl-2-indolinethione.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-methyl-2-indolinethione.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the indoline ring, and the N-methyl protons.

-

Aromatic Protons: Four signals in the aromatic region (approximately 7.0-7.5 ppm), corresponding to the four protons on the benzene ring. The multiplicity of these signals will depend on their coupling with adjacent protons.

-

Methylene Protons: A singlet at approximately 3.5-4.0 ppm, corresponding to the two protons of the CH₂ group at the 3-position.

-

N-Methyl Protons: A singlet at approximately 3.0-3.5 ppm, corresponding to the three protons of the N-CH₃ group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Thione Carbonyl: A characteristic downfield signal in the range of 190-210 ppm for the C=S carbon.

-

Aromatic Carbons: Six signals in the aromatic region (approximately 110-150 ppm).

-

Methylene Carbon: A signal around 40-50 ppm for the CH₂ carbon.

-

N-Methyl Carbon: A signal around 30-35 ppm for the N-CH₃ carbon.

The following diagram illustrates the predicted ¹H and ¹³C NMR chemical shifts for 1-methyl-2-indolinethione.

Caption: Predicted ¹H and ¹³C NMR chemical shifts for 1-methyl-2-indolinethione.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1-methyl-2-indolinethione is expected to exhibit the following characteristic absorption bands:

-

C=S Stretch: A strong absorption band in the region of 1200-1050 cm⁻¹. This is a key indicator of the thione functional group.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. For 1-methyl-2-indolinethione (C₉H₉NS), the expected molecular ion peak [M]⁺ would be at m/z = 163.24. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole and thione chromophores are expected to give rise to characteristic absorption bands. The spectrum will likely show absorptions in the UV region, with potential shifts compared to 2-indolinethione due to the electronic effect of the N-methyl group.

Reactivity and Stability

The reactivity of 1-methyl-2-indolinethione is expected to be centered around the thione group and the aromatic ring. The thione group can act as a nucleophile at the sulfur atom and is also susceptible to oxidation. The aromatic ring can undergo electrophilic substitution reactions.

In terms of stability, indolinethiones are generally stable compounds under normal laboratory conditions. However, they may be sensitive to strong oxidizing agents and prolonged exposure to light.

Conclusion

References

-

Wikipedia. (2023, September 26). 2-Indolinethione. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1-methyl-2-indolinethione: A Technical Guide

Introduction

1-methyl-2-indolinethione is an indole thiolate that serves as a valuable building block in organic synthesis. Its utility extends to the preparation of biologically active molecules, including brassilexin, sinalexin, and wasalexins, as well as in the synthesis of functionalized thiopyrano-indole annulated heterocycles. The structural elucidation and purity assessment of 1-methyl-2-indolinethione are paramount for its successful application in research and drug development. This technical guide provides an in-depth overview of the expected spectroscopic data for 1-methyl-2-indolinethione, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The interpretations presented herein are based on established principles of spectroscopy and comparative analysis with structurally related analogs.

Analytical Workflow

The comprehensive characterization of 1-methyl-2-indolinethione involves a multi-technique spectroscopic approach. Each technique provides unique and complementary information regarding the molecule's structure, functional groups, and connectivity.

Caption: Overall analytical workflow for the structural elucidation of 1-methyl-2-indolinethione.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns.

Experimental Protocol

A dilute solution of 1-methyl-2-indolinethione in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) is a common method for inducing fragmentation.

-

Sample Preparation: A sample of 1-methyl-2-indolinethione is dissolved in a volatile solvent to a concentration of approximately 1 mg/mL.

-

Injection: The sample solution is introduced into the ion source of the mass spectrometer.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data

| m/z | Predicted Fragment | Interpretation |

| 163 | [M]+• | Molecular ion |

| 130 | [M - SH]+ | Loss of a sulfhydryl radical |

| 118 | [M - HCS - H]+ | Loss of thioformyl radical and a hydrogen atom |

| 91 | [C7H7]+ | Tropylium ion |

Interpretation of the Mass Spectrum

The mass spectrum of 1-methyl-2-indolinethione is expected to show a prominent molecular ion peak at an m/z of 163, corresponding to its molecular weight (C9H9NS). The fragmentation pattern will likely be influenced by the indole ring and the thiocarbonyl group.

A plausible fragmentation pathway is initiated by the loss of a sulfhydryl radical (•SH), leading to a fragment at m/z 130. Subsequent loss of a hydrogen atom and the thioformyl radical (HCS•) from the indoline ring could result in a fragment at m/z 118. The presence of a peak at m/z 91, corresponding to the stable tropylium ion, is also anticipated due to the rearrangement of the benzene ring.

Caption: Predicted MS fragmentation pathway for 1-methyl-2-indolinethione.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

The IR spectrum of 1-methyl-2-indolinethione can be obtained using the KBr pellet method or as a thin film.

-

Sample Preparation (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (N-CH₃, -CH₂-) |

| 1610-1580 | C=C stretch | Aromatic ring |

| 1250-1100 | C=S stretch | Thiocarbonyl |

| 750-700 | C-H bend | Aromatic (ortho-disubstituted) |

Interpretation of the IR Spectrum

The IR spectrum of 1-methyl-2-indolinethione is expected to exhibit characteristic absorption bands corresponding to its structural features. The aromatic C-H stretching vibrations should appear in the region of 3100-3000 cm⁻¹.[1][2] The aliphatic C-H stretching from the N-methyl and the methylene groups are anticipated between 2950 and 2850 cm⁻¹.[1][2]

A key absorption band for this molecule is the C=S stretching vibration of the thiocarbonyl group. Thioamides and thiolactams typically show a strong C=S absorption in the range of 1250-1100 cm⁻¹.[3] This band is often broad and can be coupled with other vibrations. The aromatic C=C stretching vibrations of the indole ring are expected to appear in the 1610-1580 cm⁻¹ region. Finally, a strong band in the 750-700 cm⁻¹ range would be indicative of the ortho-disubstitution on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 1-methyl-2-indolinethione.

Experimental Protocol

The NMR spectra are typically recorded in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Approximately 5-10 mg of 1-methyl-2-indolinethione is dissolved in about 0.5 mL of a deuterated solvent.

-

Analysis: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) are acquired.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | m | 4H | Aromatic protons |

| ~3.6 | s | 2H | -CH₂- |

| ~3.4 | s | 3H | N-CH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-methyl-2-indolinethione is expected to show three main signals. The four protons on the aromatic ring will likely appear as a complex multiplet in the downfield region, between approximately 7.2 and 7.4 ppm. The two protons of the methylene group (-CH₂-) adjacent to the thiocarbonyl are predicted to resonate as a singlet around 3.6 ppm. The three protons of the N-methyl group are expected to appear as a sharp singlet at a slightly more upfield position, around 3.4 ppm.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=S |

| ~140 | Quaternary aromatic C |

| ~130 | Quaternary aromatic C |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~123 | Aromatic CH |

| ~110 | Aromatic CH |

| ~45 | -CH₂- |

| ~30 | N-CH₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide further confirmation of the structure. The most downfield signal, expected around 200 ppm, is characteristic of a thiocarbonyl carbon. The aromatic carbons will resonate in the 110-140 ppm range, with the two quaternary carbons appearing at the lower field end of this range. The methylene carbon is predicted to be around 45 ppm, and the N-methyl carbon should appear at approximately 30 ppm.

Caption: Predicted NMR assignments for 1-methyl-2-indolinethione.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and robust analytical framework for the structural confirmation and purity assessment of 1-methyl-2-indolinethione. While experimentally obtained spectra are the gold standard, the predicted data and interpretations presented in this guide, based on sound spectroscopic principles and analysis of analogous structures, offer a reliable reference for researchers and scientists working with this important synthetic intermediate.

References

- Supporting Information for a relevant chemical synthesis paper.

- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Source not further specified.

-

1-methyl-1,3-dihydro-2H-indol-2-one. ChemSynthesis. [Link]

-

2H-Indole-2-thione, 1,3-dihydro-1-methyl-3-phenyl-. Appchem. [Link]

-

INVESTIGATION OF THE REACTION OF 1, 3- DIHYDRO-3- (2-PHENYL-2-OXOETHYLIDENE) -INDOL-2(H). IJRAR.org. [Link]

-

1H-Isoindole-1,3(2H)-dione, 2-methyl-. NIST WebBook. [Link]

-

1-Methyl-1H-indole-2,3-dione. SpectraBase. [Link]

-

1-Methyl-2,3-dihydro-1H-indole. PubChem. [Link]

-

2H-Indol-2-one, 1,3-dihydro-. NIST WebBook. [Link]

-

Synthesis and Characterization of New Heterocyclic Derivatives by Oxidation of 1-Amino-2-methylindoline. ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID. International Journal of Advanced Biotechnology and Research. [Link]

-

New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. MDPI. [Link]

-

Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Indian Academy of Sciences. [Link]

-

Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. MDPI. [Link]

-

1H-Indole, 2,3-dihydro-1-methyl-. NIST WebBook. [Link]

-

IR Chart. University of Colorado Boulder. [Link]

-

IR Absorption Table. University of Puget Sound. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.. [Link]

-

1,3-Dihydro-(2H)-indol-2-one. Human Metabolome Database. [Link]

Sources

biological activity of 1-methyl-2-indolinethione derivatives

An In-depth Technical Guide to the Biological Activity of N-Substituted Indolin-2-one Derivatives

Executive Summary: The indolin-2-one core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential across various disease areas, most notably in oncology and inflammatory disorders. The strategic substitution at the N-1 position of the indolin-2-one ring is a key determinant of molecular activity, influencing target specificity, potency, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of N-substituted indolin-2-one derivatives, with a focus on their anticancer and anti-inflammatory properties. Detailed experimental protocols and mechanistic pathways are provided to offer researchers and drug development professionals a thorough understanding of this important chemical scaffold.

The Indolin-2-one Scaffold: A Privileged Core

The indolin-2-one, or oxindole, scaffold is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered lactam (a cyclic amide) ring. This structure's rigidity and synthetic tractability make it an ideal starting point for developing targeted therapeutic agents.

Chemical Structure and Significance

The core structure's importance is exemplified by Sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1] The indolin-2-one nucleus is essential for its activity, and substitutions on this core are critical for modulating its biological effects.[1]

The Role of N-1 Substitution

Substitution at the N-1 position of the indole ring can significantly impact the compound's biological activity. For instance, studies on indole-based tubulin inhibitors have shown that methylation of the nitrogen atom can greatly improve the potency of tubulin polymerization inhibition and overall cytotoxicity.[2] This modification alters the molecule's electronic properties and steric profile, which in turn affects its binding affinity to biological targets.

General Synthesis of N-Substituted Indolin-2-one Derivatives

The synthesis of these derivatives often involves a multi-step process that allows for diversification at key positions. A common strategy is the Knoevenagel condensation, which creates the crucial C-3 substituted double bond, followed by modifications to the N-1 position.

Synthetic Workflow Diagram

The following diagram illustrates a generalized pathway for synthesizing N-substituted indolin-2-one derivatives, which typically starts with an appropriate N-substituted isatin or indolin-2-one precursor.

Caption: Generalized workflow for the synthesis of 3-substituted, N-substituted indolin-2-one derivatives.

Anticancer Activity: Targeting Cellular Proliferation

The most extensively studied biological activity of indolin-2-one derivatives is their anticancer effect, primarily achieved through the inhibition of protein kinases that are crucial for tumor growth and angiogenesis.[1]

Mechanism of Action: Kinase Inhibition

Many indolin-2-one derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] By binding to the ATP-binding pocket of the kinase domain, these compounds prevent phosphorylation and subsequent activation of downstream signaling pathways, ultimately inhibiting angiogenesis and tumor cell proliferation.[1]

Caption: Simplified pathway of VEGFR inhibition by N-substituted indolin-2-one derivatives.

Structure-Activity Relationship (SAR)

SAR studies have revealed several key features for potent anticancer activity:

-

Indolin-2-one Core: This nucleus is essential for activity, acting as a hydrogen bond donor and acceptor to interact with the kinase hinge region.[1]

-

C3-Substitution: The substituent at the C3 position is critical for potency and selectivity. A Z-configuration of the exocyclic double bond is often preferred.[1]

-

N1-Substitution: Alkylation or arylation at the N1 position can enhance activity by providing additional hydrophobic interactions within the binding pocket.

-

Aromatic Ring Substitution: Substituents on the benzene ring of the indolin-2-one core can modulate solubility and cell permeability.

Data Summary: Cytotoxicity of Selected Derivatives

The following table summarizes the in vitro cytotoxic activity of representative indolin-2-one derivatives bearing a 4-thiazolidinone moiety against various human cancer cell lines.

| Compound ID | R | Target Cell Line | IC₅₀ (µmol/L) | Reference |

| 5h | 4-F-Ph | HT-29 (Colon) | 0.016 | [3] |

| 5h | 4-F-Ph | H460 (Lung) | 0.0037 | [3] |

| 5p | 2-Thienyl | HT-29 (Colon) | 0.038 | [3] |

| 5p | 2-Thienyl | H460 (Lung) | 0.021 | [3] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Culture: Plate human cancer cells (e.g., HT-29, H460) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Anti-inflammatory Activity

Derivatives of the indolin-2-one scaffold have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[4]

Mechanism of Action: Cytokine and Mediator Inhibition

In response to inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages produce high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[4][5] Certain indolin-2-one derivatives can suppress the production of these mediators, thereby reducing the inflammatory response.[4] The mechanism often involves the inhibition of key signaling pathways like NF-κB.[5]

Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide (NO) and Cytokine Production in Macrophages

Caption: Experimental workflow for assessing the anti-inflammatory activity of indolin-2-one derivatives.

-

Cell Culture: Seed RAW264.7 macrophage cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control groups (cells only, cells + LPS).

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only control and determine the IC₅₀ values for each compound.

Conclusion and Future Perspectives

The N-substituted indolin-2-one scaffold is a versatile and highly valuable core in modern drug discovery. Its derivatives have demonstrated potent and diverse biological activities, particularly as anticancer and anti-inflammatory agents. The established mechanisms of action, such as kinase inhibition, provide a solid foundation for rational drug design. Future research should focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel substitutions to enhance selectivity, and investigating their potential in other therapeutic areas such as neurodegenerative and infectious diseases.

References

-

Hino, T., Tsuneoka, K., Nakagawa, M., & Akaboshi, S. (1969). Thiation of Oxindoles. Chemical and Pharmaceutical Bulletin, 17(3), 550–558. [Link]

-

Foster, S. J., Bruneau, P., Walker, E. R., & McMillan, R. M. (1992). 2-substituted indazolinones: orally active and selective 5-lipoxygenase inhibitors with anti-inflammatory activity. Agents and Actions, 35(3-4), 235–241. [Link]

-

Li, J. J., Wang, H., Wang, Y., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1869–1892. [Link]

-

Wang, L., et al. (2014). Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents and Tubulin Inhibitors. Journal of Medicinal Chemistry, 57(15), 6592-6606. [Link]

-

Kaur, M., Singh, P., & Kumar, V. (2017). TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents. European Journal of Medicinal Chemistry, 140, 356-366. [Link]

-

Selvam, C., & Jachak, S. M. (2004). Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 14(24), 6047-6051. [Link]

-

Andreani, A., Granaiola, M., Leoni, A., et al. (2001). Antitumor activity of new substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones and study of their effect on the cell cycle. Journal of Medicinal Chemistry, 44(11), 1777-1780. [Link]

-

Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2012). Synthesis and antitumor activity of novel 2-substituted indoline imidazolium salt derivatives. Archiv der Pharmazie, 345(2), 119-126. [Link]

-

Abdelgawad, M. A., Bakr, R. B., & El-Gazzar, M. G. (2024). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 29(9), 2056. [Link]

-

Vodwal, L., Kushwaha, K., & Jain, S. C. (2014). An efficient synthesis and antimicrobial evaluation of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones). Der Pharma Chemica, 6(2), 149-154. [Link]

-

Zhang, H., et al. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Bioorganic & Medicinal Chemistry Letters, 22(8), 2957-2960. [Link]

-

Patel, K., & Pasha, T. Y. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. [Link]

Sources

- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 1-Methyl-2-Indolinethione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Among the myriad of building blocks available, 1-methyl-2-indolinethione has emerged as a particularly versatile and powerful scaffold. Its unique structural features, combining a nucleophilic sulfur atom with a reactive C3 methylene group within a privileged indoline framework, offer a gateway to a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of 1-methyl-2-indolinethione, offering both foundational knowledge and practical, field-proven insights for its effective utilization.

The Core Scaffold: Structure and Physicochemical Properties

1-Methyl-2-indolinethione, also known as 1-methyl-1,3-dihydro-2H-indole-2-thione, possesses the chemical formula C₉H₉NS. The core of its reactivity lies in the thioamide functional group embedded within the five-membered ring of the indoline system. This moiety exists in tautomeric equilibrium with its 2-mercapto-1-methylindole form, although the thione tautomer generally predominates.[1][2] This tautomerism is a critical aspect of its chemical behavior, influencing its nucleophilic and electrophilic potential.

The presence of the methyl group on the nitrogen atom (N-1) is not merely a passive substituent. It significantly impacts the molecule's electronic properties and solubility, and perhaps more importantly, it blocks the N-H reactivity, thereby directing subsequent functionalization to other reactive sites, primarily the sulfur atom and the C3 position.

Figure 1: Chemical structure of 1-methyl-2-indolinethione.

Synthesis of the Precursor: Establishing the Foundation

The most common and practical approach to the synthesis of 1-methyl-2-indolinethione involves a two-step sequence starting from the commercially available 1-methyl-2-oxindole. This method comprises the thionation of the oxindole carbonyl group.

Thionation of 1-Methyl-2-Oxindole

The conversion of the carbonyl group of 1-methyl-2-oxindole to a thiocarbonyl is typically achieved using a thionating agent. Lawesson's reagent is a widely used and effective choice for this transformation.[3]

Figure 2: General workflow for the synthesis of 1-methyl-2-indolinethione.

Experimental Protocol: Synthesis of 1-Methyl-2-indolinethione

Materials:

-

1-Methyl-2-oxindole[4]

-

Lawesson's Reagent[3]

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-2-oxindole (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford 1-methyl-2-indolinethione as a solid.

Trustworthiness: This protocol is a standard and reliable method for the thionation of lactams. The progress of the reaction can be easily monitored by TLC, and the product can be purified using standard chromatographic techniques. The use of an inert atmosphere is recommended to prevent side reactions.

A Versatile Nucleophile: S-Alkylation and Subsequent Transformations

The sulfur atom of 1-methyl-2-indolinethione is a soft nucleophile, readily undergoing S-alkylation with a variety of electrophiles, most commonly alkyl halides.[5][6][7] This reaction is a cornerstone of its utility, as the resulting 2-(alkylthio)-1-methylindoles are valuable intermediates for further synthetic elaborations.

Figure 3: Workflow for S-alkylation of 1-methyl-2-indolinethione and subsequent reactions.

Experimental Protocol: S-Alkylation of 1-Methyl-2-indolinethione

Materials:

-

1-Methyl-2-indolinethione

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Procedure:

-

To a solution of 1-methyl-2-indolinethione (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to generate the thiolate anion.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-(alkylthio)-1-methylindole.

Causality Behind Experimental Choices: The choice of base and solvent is crucial. A moderately strong base like potassium carbonate is often sufficient, and DMF is a good polar aprotic solvent that facilitates the Sₙ2 reaction. For less reactive alkyl halides, a stronger base like sodium hydride may be necessary.

The resulting 2-(alkylthio)indoles can undergo a variety of further transformations. For example, oxidation of the sulfide can lead to the corresponding sulfoxide or sulfone, which are themselves useful synthetic intermediates.

Building Complexity: Cycloaddition and Annulation Reactions

1-Methyl-2-indolinethione is an excellent precursor for the construction of fused heterocyclic systems through cycloaddition and annulation reactions. The reactive C3-methylene group, in concert with the thione, provides a platform for building new rings onto the indoline core.

Synthesis of Thieno[2,3-b]indoles

A notable application of 1-methyl-2-indolinethione is in the synthesis of thieno[2,3-b]indoles, a class of compounds with interesting biological activities.[8][9] This can be achieved through a [3+2] annulation strategy with appropriate electrophiles.

Experimental Protocol: Synthesis of a Functionalized Thieno[2,3-b]indole [9]

Materials:

-

1-Methyl-2-indolinethione

-

A suitable Morita–Baylis–Hillman or Rauhut–Currier adduct of a nitroalkene

-

Potassium acetate (KOAc) or another mild base

-

Acetonitrile (MeCN)

Procedure:

-

In a reaction vessel, combine 1-methyl-2-indolinethione (1.0 eq), the nitroalkene adduct (1.1 eq), and potassium acetate (1.2 eq) in acetonitrile.

-

Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the functionalized thieno[2,3-b]indole.

Mechanistic Insight: The reaction is believed to proceed via a Michael-type addition of the C3-anion of the indolinethione onto the electron-deficient alkene, followed by an intramolecular cyclization and subsequent elimination/aromatization to form the thiophene ring.[8]

Synthesis of Thiochromeno[2,3-b]indoles

Another powerful application is the synthesis of thiochromeno[2,3-b]indoles through cyclization with 2-halobenzoyl chlorides.[10]

Experimental Protocol: Synthesis of a Thiochromeno[2,3-b]indol-11(6H)-one [10]

Materials:

-

1-Methyl-2-indolinethione

-

2-Fluorobenzoyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 1-methyl-2-indolinethione (1.0 eq) in anhydrous DMF.

-

Add 2-fluorobenzoyl chloride (1.1 eq) to the solution.

-

Heat the reaction mixture and monitor by TLC.

-

After completion, the reaction is worked up by pouring into water and collecting the precipitated product by filtration.

-

The crude product can be purified by recrystallization.

Authoritative Grounding: This regioselective cyclization proceeds efficiently in DMF without the need for a transition metal catalyst, offering a straightforward route to these tetracyclic systems.[10]

Applications in Drug Discovery and Medicinal Chemistry

The indoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties.[11][12][13] The ability to readily synthesize diverse libraries of compounds from 1-methyl-2-indolinethione makes it a valuable tool for drug discovery programs. The introduction of the sulfur atom and the potential for further functionalization provide avenues to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

Table 1: Examples of Biologically Active Indoline Derivatives

| Compound Class | Biological Activity | Reference |

| Indoline-2-one derivatives | Antibacterial, Antifungal, Antitubercular | [11] |

| Substituted Indolines | Antibacterial, Antifungal, Antitubercular, Antioxidant | [12] |

| Fused Indole Heterocycles | Potential as Kinase Inhibitors | [13] |

Conclusion and Future Outlook

1-Methyl-2-indolinethione is a versatile and readily accessible precursor that offers a wealth of opportunities for the synthesis of complex and biologically relevant heterocyclic compounds. Its predictable reactivity at both the sulfur atom and the C3 position allows for a modular approach to the construction of diverse molecular scaffolds. As the demand for novel therapeutic agents and functional materials continues to grow, the strategic application of such powerful building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis. Further exploration of the reactivity of 1-methyl-2-indolinethione, particularly in asymmetric catalysis and multicomponent reactions, promises to unlock even greater synthetic potential.

References

-

Kiamehr, M. (2013). Facile synthesis of thiochromeno[2,3-b]indol-11(6H)-ones and pyrido[3′,2′:5,6]thiopyrano[2,3-b]indol-5(10H)-ones. Tetrahedron Letters, 54(37), 5018-5021. [Link]

-

Sharif University of Technology. (2013). Facile synthesis of thiochromeno[2,3-b]indol-11(6H)-ones and pyrido[3′,2′:5,6]thiopyrano[2,3-b]indol-5(10H)-ones. [Link]

-

Reddy, B. V. S., et al. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega, 3(12), 17897–17905. [Link]

- Google Patents. (n.d.). CN102985406A - Process for preparing substituted 1,3-dihydro-2h-indol-2-ones.

-

Patel, D., et al. (2012). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 47, 511-520. [Link]

-

ACS Omega. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. [Link]

-

Rode, M. A., et al. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387. [Link]

-

ChemSynthesis. (n.d.). 1-methyl-1,3-dihydro-2H-indol-2-one. [Link]

-

Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

The Journal of Organic Chemistry. (2021). Synthesis of Dihydrochromeno[2,3-b]indoles via an Fe(OTf)3-Catalyzed Cascade Reaction. [Link]

-

Paul, S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Cytokine, 77, 54-65. [Link]

-

YouTube. (2016). Example: [3+2] CYCLOADDITION:1,3-DIPLOE & DIPOLEPHILE MECHANISM. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

-

Appchem. (n.d.). 2H-Indole-2-thione, 1,3-dihydro-1-methyl-3-phenyl-. [Link]

-

ResearchGate. (n.d.). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. [Link]

-

Ren, D., et al. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of the American Society for Mass Spectrometry, 24(10), 1546-1555. [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Oxindole synthesis. [Link]

-

Liu, Z., & Larock, R. C. (2006). 1,3-Dipolar cycloaddition of arynes with azomethine imines: synthesis of 1,2-dihydropyrazolo[1,2-a]indazol-3(9H)-ones. Organic letters, 8(15), 3371-3373. [Link]

-

NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. [Link]

-

MDPI. (2022). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. [Link]

-

ResearchGate. (n.d.). Scope of C-2 alkylation of indoles with primary alkyl chlorides. Reaction conditions. [Link]

-

Royal Society of Chemistry. (2023). Synthesis of the indeno[1,2-b]indole core of janthitrem B. [Link]

-

Steinritz, D., et al. (2022). Alkylation of rabbit muscle creatine kinase surface methionine residues inhibits enzyme activity in vitro. Archives of Toxicology, 96(3), 899-909. [Link]

-

YouTube. (2016). Example: [3+2] CYCLOADDITION:1,3-DIPLOE & DIPOLEPHILE MECHANISM. [Link]

-

PubChem. (n.d.). N-Methyloxindole. [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). Substituted oxindoles. Part IV. 3-Alkylation of 1-methylindol-2(3H)-one (1-methyloxindole). [Link]

-

ResearchGate. (n.d.). Optimization of [3 + 2] cycloaddition reaction with 1 a, 2 a, and 3 a [a]. [Link]

-

Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]

-

Chen, Z., & Xian, M. (2013). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(10), 1638-1645. [Link]

-

Al-Hourani, B. J. (2023). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports, 13(1), 15873. [Link]

-

Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

-

ResearchGate. (2023). (PDF) A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. [Link]

-

Chemistry LibreTexts. (2024). 22.2: Keto-Enol Tautomerism. [Link]

-

YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]

-

Al-Hourani, B. J. (2023). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports, 13(1), 15873. [Link]

Sources

- 1. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamide synthesis by thionation [organic-chemistry.org]

- 4. N-Methyloxindole | C9H9NO | CID 6096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 6. Alkylation of rabbit muscle creatine kinase surface methionine residues inhibits enzyme activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sci-hub.box [sci-hub.box]

- 11. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]

exploring the chemical reactivity of 1-methyl-2-indolinethione

An In-depth Technical Guide to the Chemical Reactivity of 1-Methyl-2-indolinethione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-indolinethione, a methylated derivative of 2-indolinethione, represents a versatile heterocyclic scaffold of significant interest in synthetic and medicinal chemistry. Its unique structural features, particularly the reactive thiocarbonyl group within the indoline framework, impart a rich and diverse chemical reactivity. This guide provides a comprehensive exploration of the synthesis, characterization, and key chemical transformations of 1-methyl-2-indolinethione. We will delve into the mechanistic underpinnings of its reactivity, including alkylation, oxidation, and cycloaddition reactions, offering field-proven insights and detailed experimental protocols. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a strategic building block in the design and synthesis of novel therapeutic agents and functional organic materials.

Introduction: The Strategic Importance of the Indolinethione Core

The indole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] The indoline (2,3-dihydroindole) framework, a reduced form of indole, offers greater conformational flexibility and three-dimensional complexity, which can be advantageous for optimizing ligand-receptor interactions.

The introduction of a thione group at the 2-position to create the indolinethione core, and specifically the N-methylation to yield 1-methyl-2-indolinethione, provides a powerful handle for synthetic diversification. The thiocarbonyl group (C=S) is a soft nucleophile and a reactive center for a variety of chemical transformations that are often not accessible to its oxo-analogue, 1-methyl-2-oxindole. This reactivity profile makes 1-methyl-2-indolinethione a highly valuable intermediate for constructing complex molecular architectures. Derivatives of indolines have shown significant potential as antioxidant and anti-inflammatory agents, further highlighting the therapeutic relevance of this structural class.[2]

Synthesis and Characterization

The most direct and common route to 1-methyl-2-indolinethione is through the thiation of its corresponding lactam, 1-methyl-2-oxindole (also known as N-methyloxindole).

Synthetic Workflow

The synthesis is a two-step process starting from commercially available 2-indolinone (oxindole): N-methylation followed by thiation.

Caption: Synthetic workflow for 1-methyl-2-indolinethione.

Detailed Experimental Protocol: Synthesis

Protocol 2.2.1: Step 1 - Synthesis of 1-Methyl-2-oxindole [3]

-

Setup: To a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-indolinone (oxindole) (50 g, 0.375 mol) and water (670 mL).

-

Basification: Add a 50% aqueous solution of sodium hydroxide (67 g, 0.838 mol). Stir the mixture until the solid dissolves.

-

Methylation: Heat the mixture to 40°C. Slowly add dimethyl sulfate (56.8 g, 0.450 mol) dropwise. The reaction is exothermic; maintain the temperature around 50-60°C during the addition.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 100°C and maintain for 15 minutes to ensure complete reaction.

-

Work-up: Cool the mixture to 50°C and carefully neutralize to pH ~7 with concentrated hydrochloric acid.

-

Isolation: Cool the mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purity Check: The resulting 1-methyl-2-oxindole should be a solid with a melting point of 84-86°C.[3] Purity can be assessed by TLC and NMR.

Protocol 2.2.2: Step 2 - Thiation to 1-Methyl-2-indolinethione [4]

Causality Note: Lawesson's reagent is often preferred over Phosphorus Pentasulfide (P₄S₁₀) as it is more soluble in organic solvents and often gives cleaner reactions with fewer side products.

-

Setup: In a 500 mL flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 1-methyl-2-oxindole (10 g, 0.068 mol) in anhydrous toluene (200 mL).

-

Reagent Addition: Add Lawesson's reagent (15.1 g, 0.037 mol, 0.55 eq.) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter off any insoluble byproducts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude residue can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-methyl-2-indolinethione as a solid.

Spectroscopic and Physical Properties

Accurate characterization is critical for confirming the identity and purity of the synthesized compound.

| Property | Data |

| Molecular Formula | C₉H₉NS |

| Molar Mass | 163.24 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.2-7.4 (m, 4H, Ar-H), ~3.6 (s, 2H, -CH₂-), ~3.4 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~202 (C=S), ~142 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~123 (Ar-CH), ~109 (Ar-CH), ~38 (-CH₂-), ~28 (N-CH₃) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~1600 (Ar C=C), ~1250-1350 (C=S stretch) |

| Mass Spec (EI) | m/z (%): 163 [M]⁺, 148 [M-CH₃]⁺, 130 [M-SH]⁺ |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Core Chemical Reactivity

The reactivity of 1-methyl-2-indolinethione is dominated by the properties of the thiocarbonyl group and its position within the heterocyclic ring.

S-Alkylation: Gateway to Thioimidates

The sulfur atom of the thione is a soft nucleophile and readily undergoes alkylation with various electrophiles (e.g., alkyl halides, tosylates) to form S-alkylated thioimidate salts, which can be neutralized to the corresponding 2-(alkylthio)-1-methyl-1H-indole derivatives. This reaction is fundamental for introducing diverse side chains.

Caption: S-Alkylation of 1-methyl-2-indolinethione.

Protocol 3.1.1: S-Benzylation

-

Setup: Dissolve 1-methyl-2-indolinethione (1.0 g, 6.1 mmol) in acetone (30 mL) in a 100 mL round-bottom flask.

-

Base: Add anhydrous potassium carbonate (1.27 g, 9.2 mmol, 1.5 eq.).

-

Electrophile Addition: Add benzyl bromide (1.15 g, 6.7 mmol, 1.1 eq.) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 6-8 hours, monitoring by TLC.

-

Work-up: Filter off the potassium carbonate and wash with a small amount of acetone. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-(benzylthio)-1-methyl-1H-indole.

Oxidation Reactions

The thione group is susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. A common transformation is the oxidative conversion back to the oxo-analogue, 1-methyl-2-oxindole. This can be useful if the thione was used as a protecting group or an activating group for a transformation at another position (e.g., C-3).

Protocol 3.2.1: Desulfurization-Oxidation to 1-Methyl-2-oxindole

-

Setup: Dissolve 1-methyl-2-indolinethione (1.0 g, 6.1 mmol) in a mixture of acetic acid (20 mL) and water (5 mL).

-

Oxidant: Add hydrogen peroxide (30% aq. solution, 2.1 mL, ~20 mmol) dropwise while cooling the flask in an ice bath.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Pour the reaction mixture into cold water (100 mL) and extract with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-methyl-2-oxindole.

Cycloaddition Reactions

The C=S double bond and the adjacent endocyclic C=C bond (in its tautomeric 2-mercaptoindole form) can participate in cycloaddition reactions, providing rapid access to complex fused-ring systems.[5]

[3+2] Cycloaddition with Azomethine Ylides: The thione can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, reaction with an azomethine ylide (generated in situ from the decarboxylation of an α-amino acid like sarcosine with an aldehyde) can form spiro-thiazolidine derivatives.[6] This reaction is a powerful tool for building stereochemically dense scaffolds.

Caption: Conceptual diagram of a [3+2] cycloaddition reaction.

Applications in Drug Discovery

The true value of 1-methyl-2-indolinethione for drug development professionals lies in its role as a versatile synthetic intermediate. The reactions described above allow for the strategic elaboration of the indoline core.

-

S-Alkylated Derivatives: The resulting 2-(alkylthio)indoles are precursors to a wide range of substituted indoles. The alkylthio group can be a handle for further functionalization, such as cross-coupling reactions, or it can be a key pharmacophoric element itself.

-

Access to C-3 Functionalization: The thione group can activate the adjacent C-3 position for electrophilic substitution or condensation reactions, allowing for the construction of bis(indolyl)methanes or other C-3 substituted analogues which are prevalent in biologically active molecules.[7]

-

Building Fused Systems: Cycloaddition reactions provide a direct route to novel polycyclic heterocyclic systems containing the indoline motif, rapidly increasing molecular complexity and exploring new areas of chemical space for biological screening.

Conclusion and Future Outlook

1-Methyl-2-indolinethione is a reagent with a rich and synthetically useful reactivity profile. Its straightforward synthesis and the predictable reactivity of the thiocarbonyl group make it an ideal starting point for library synthesis and lead optimization campaigns. The ability to easily perform S-alkylation, oxidation, and cycloaddition reactions provides multiple avenues for molecular elaboration.

Future research will likely focus on developing enantioselective transformations of the indolinethione core, particularly in cycloaddition and C-3 functionalization reactions, to access chiral molecules of therapeutic interest. Furthermore, the application of this scaffold in materials science, for example in the synthesis of organic dyes and conductors, remains a promising area for exploration.

References

-

Caribbean Journal of Sciences and Technology. (n.d.). SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Conditions for a Rh(I)-catalyzed [2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Thienoindoles (6a−l) from Indoline- 2-thione 1a and Various Aryl-Substituted RC Adducts 5. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-2,3-dihydro-1H-indole. Retrieved from [Link]

-

MDPI. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 23(8), 1856. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Indolinethione. Retrieved from [Link]

-

Iowa State University Digital Repository. (2018). Indole anion cycloadditions with methyl coumalate. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible mechanistic pathways for the formation of indoline‐cyclobutanone fused products 35 in the presence of i‐Pr2NEt. Retrieved from [Link]

-

National Institutes of Health. (2020). Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

- Google Patents. (n.d.). US6972336B2 - N-alkylation of indole derivatives.

-

Repositório da Universidade de Lisboa. (n.d.). Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indole-2,3-dione, 5-methyl-. Retrieved from [Link]

-

Bar-Ilan University Research Authority. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Retrieved from [Link]

-

MDPI. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 21(7), 935. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of New Heterocyclic Derivatives by Oxidation of 1-Amino-2-methylindoline. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.

-

ResearchGate. (n.d.). Alkylation of N-methyl indole (1a) a and (E)-2-nitro- ethenylbenzene (2a) a. Retrieved from [Link]

-

MDPI. (2018). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Molecules, 23(12), 3236. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylindole. Retrieved from [Link]

-

Royal Society of Chemistry. (1997). Unusual oxidation in thionyl chloride: novel synthesis of methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2729-2733. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indole, 2-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-1H-indole-2,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyloxindole. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-2-phenylindole. Retrieved from [Link]

-

PubMed. (1998). Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. Free Radical Biology and Medicine, 25(4-5), 484-489. Retrieved from [Link]

-

Wikipedia. (n.d.). Wikipedia:CHECKWIKI/WPC 557 dump. Retrieved from [Link]

Sources

- 1. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. 1-METHYL-2-INDOLINONE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Indolinethione - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

An In-depth Technical Guide on the Tautomerism of 1-Methyl-2-Indolinethione

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 1-methyl-2-indolinethione, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide delves into the fundamental principles of thione-thiol tautomerism, leveraging spectroscopic and computational methodologies to elucidate the structural dynamics of this molecule. By synthesizing experimental data with theoretical insights, this document serves as an authoritative resource for professionals engaged in the study and application of heterocyclic thiones.

Introduction: The Significance of Tautomerism in Heterocyclic Systems

Tautomerism, the chemical phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a cornerstone of organic chemistry.[1] In the realm of drug discovery and materials science, understanding and controlling tautomeric equilibria is paramount, as different tautomers can exhibit distinct physicochemical properties, biological activities, and toxicological profiles.[2] This guide focuses on the thione-thiol tautomerism in 1-methyl-2-indolinethione, a derivative of 2-indolinethione, which itself is a tautomer of 2-mercaptoindole.[3]

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] The introduction of a thione group at the 2-position, and subsequent N-methylation, introduces a fascinating dynamic of tautomerism that dictates the molecule's reactivity and potential interactions with biological targets. This guide will explore the equilibrium between the thione (lactam) form and the thiol (lactim) form of 1-methyl-2-indolinethione.

The Thione-Thiol Tautomeric Equilibrium

1-methyl-2-indolinethione can exist in two primary tautomeric forms: the thione form (1-methyl-1,3-dihydro-2H-indole-2-thione) and the thiol form (1-methyl-2-mercapto-1H-indole). The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and concentration.[5][6]

Sources

Unlocking the Therapeutic Potential of 1-Methyl-2-Indolinethione: A Technical Guide to Target Identification and Validation

Abstract

The indole scaffold represents a privileged pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] 1-methyl-2-indolinethione, a derivative of this versatile heterocyclic system, presents an intriguing candidate for drug discovery endeavors. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential therapeutic targets of this compound. By leveraging structure-activity relationships of analogous indolinone and indole-based molecules, we delineate a rational, multi-pronged strategy for target identification and validation in the key therapeutic areas of oncology and inflammation. This document details robust experimental workflows, from initial biochemical screening to cellular and in vivo model systems, offering a roadmap for elucidating the mechanism of action and therapeutic promise of 1-methyl-2-indolinethione.

Introduction: The Rationale for Investigating 1-Methyl-2-Indolinethione

The indolinone core is a well-established motif in medicinal chemistry, with several approved drugs and clinical candidates targeting a variety of protein families.[3] The introduction of a methyl group at the 1-position and a thione group at the 2-position of the indoline ring system can significantly modulate the compound's physicochemical properties and biological activity. The thione functional group, in particular, can alter the molecule's electronic distribution and hydrogen bonding capacity, potentially leading to novel target interactions.

This guide will explore two primary therapeutic avenues for 1-methyl-2-indolinethione based on the known activities of structurally related compounds: oncology and anti-inflammatory applications. For each area, we will propose high-priority potential targets and provide a detailed, stepwise approach to their experimental validation.

Potential Therapeutic Area I: Oncology

Indole and indolinone derivatives have demonstrated significant potential as anticancer agents by targeting various components of cancer cell signaling and proliferation.[1][2] Based on this precedent, we hypothesize that 1-methyl-2-indolinethione may exert its anticancer effects through the inhibition of key protein kinases or by disrupting microtubule dynamics.

Hypothesized Target Class: Protein Kinases

Many indolinone-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in tumor growth, angiogenesis, and metastasis.

-

Fibroblast Growth Factor Receptor (FGFR): Plays a role in tumor cell proliferation, survival, and migration.

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, often dysregulated in cancer.[6][7]

The following workflow provides a systematic approach to validating 1-methyl-2-indolinethione as a kinase inhibitor.

Caption: Kinase Target Validation Workflow.

Step 1: Biochemical Assays

-

Initial Kinase Panel Screen: To broadly assess the selectivity profile of 1-methyl-2-indolinethione, it should be screened against a diverse panel of recombinant human kinases at a fixed concentration (e.g., 10 µM).

-

IC50 Determination: For any kinases showing significant inhibition in the initial screen, dose-response curves will be generated to determine the half-maximal inhibitory concentration (IC50).

-

Mechanism of Inhibition Studies: For the most promising kinase targets, further biochemical assays will be conducted to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Step 2: Cell-Based Assays

-

Cell Proliferation/Viability Assays: The antiproliferative activity of 1-methyl-2-indolinethione will be evaluated in cancer cell lines known to be dependent on the identified kinase targets.

-

Target Phosphorylation Assay: To confirm on-target activity within a cellular context, western blotting or ELISA-based methods will be used to assess the phosphorylation status of the target kinase and its direct substrates in treated cells.

-

Downstream Signaling Analysis: The effect of the compound on downstream signaling pathways will be investigated to further elucidate its mechanism of action.

Step 3: In Vivo Models

-

Tumor Xenograft Studies: The in vivo efficacy of 1-methyl-2-indolinethione will be evaluated in mouse xenograft models using human cancer cell lines identified as sensitive in the in vitro assays.

-

Pharmacodynamic Analysis: Tumor and surrogate tissue samples from the xenograft studies will be analyzed to confirm target engagement and modulation of downstream signaling pathways in vivo.

Detailed Protocol: In Vitro VEGFR2 Kinase Assay [4][5][8]

| Step | Procedure |

| 1. Reagent Preparation | Prepare 1x Kinase Buffer, ATP solution, and VEGFR2 substrate solution. Serially dilute 1-methyl-2-indolinethione in 1x Kinase Buffer. |

| 2. Reaction Setup | In a 96-well plate, add the diluted compound, recombinant human VEGFR2 enzyme, and substrate. |

| 3. Kinase Reaction | Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 45 minutes). |

| 4. Detection | Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP consumption assay). |

| 5. Data Analysis | Calculate the percentage of VEGFR2 activity remaining in the presence of the inhibitor compared to a no-inhibitor control. Determine the IC50 value from the dose-response curve. |

Hypothesized Target: Tubulin

Several indole derivatives exert their anticancer effects by interfering with microtubule dynamics, either by inhibiting tubulin polymerization or by promoting it.[9] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Tubulin Target Validation Workflow.

Step 1: Biochemical Assays

-

Tubulin Polymerization Assay: The effect of 1-methyl-2-indolinethione on the in vitro polymerization of purified tubulin will be monitored by measuring the increase in turbidity or fluorescence.[10][11][12][13]

-

Colchicine Binding Assay: To determine if the compound binds to the colchicine-binding site on β-tubulin, a competitive binding assay will be performed using a fluorescently labeled colchicine analog.

Step 2: Cell-Based Assays

-

Cell Cycle Analysis: Flow cytometry will be used to analyze the cell cycle distribution of cancer cells treated with 1-methyl-2-indolinethione to determine if it induces G2/M arrest.

-

Immunofluorescence Staining: The effect of the compound on the cellular microtubule network will be visualized using immunofluorescence microscopy with an anti-tubulin antibody.

-

Apoptosis Assay: The induction of apoptosis following treatment with the compound will be assessed using methods such as Annexin V/PI staining and analysis of caspase activation.

Step 3: In Vivo Models

-

Tumor Xenograft Studies: The in vivo antitumor efficacy will be evaluated in mouse xenograft models.

-

Analysis of Mitotic Arrest: Tumor samples from the xenograft studies will be analyzed by immunohistochemistry for markers of mitotic arrest (e.g., phosphorylated histone H3) to confirm the in vivo mechanism of action.

Potential Therapeutic Area II: Inflammation

Indole derivatives have also been reported to possess significant anti-inflammatory properties.[14][15] We hypothesize that 1-methyl-2-indolinethione may modulate key inflammatory pathways.

Hypothesized Target Pathway: NF-κB Signaling